N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-13-21-22(14-18(17)2)34-25(27-21)29(16-19-5-3-9-26-15-19)24(30)20-7-10-28(11-8-20)35(31,32)23-6-4-12-33-23/h3-6,9,12-15,20H,7-8,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWTQVTZLRLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits a range of pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound can be represented with the following IUPAC name and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H26N4O3S3 |
| Molecular Weight | 522.68 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the benzothiazole and piperidine intermediates, followed by their coupling with pyridine and thiophene derivatives under controlled conditions. Common reagents include various acids and bases to facilitate the formation of the desired product .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazolidinones have shown potent antitumor activity against glioblastoma multiforme cells . The mechanism often involves the modulation of cell viability through apoptosis induction in cancer cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Sulfonamide derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 10 µg/mL . The presence of electron-withdrawing groups on the sulfonamide moiety enhances antibacterial activity by increasing lipophilicity and improving membrane penetration.
Enzyme Inhibition
Inhibitory effects on enzymes such as α-amylase and urease have been observed with related compounds. Specific derivatives demonstrated high potency compared to standard inhibitors . This suggests that this compound may serve as a lead compound for developing new enzyme inhibitors.
Study 1: Antitumor Activity
A study investigated the cytotoxic effects of synthesized thiazolidinone derivatives on glioblastoma cells. Among the tested compounds, several exhibited significant reductions in cell viability, indicating potential for further development as anticancer agents .
Study 2: Antibacterial Efficacy
Another research focused on the antibacterial properties of sulfonamide derivatives. The study highlighted that modifications in substituent groups led to varying degrees of activity against Gram-positive and Gram-negative bacteria, establishing structure–activity relationships critical for drug design .
Scientific Research Applications
Structural Features
The compound features a unique combination of a benzothiazole moiety, piperidine ring, and thiophene sulfonyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various microbial pathogens. Studies show that the presence of sulfonamides enhances the antimicrobial activity of these compounds, making them promising candidates for antibiotic development .
Anticancer Potential
The compound's structural motifs suggest potential anticancer applications. Benzothiazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperidine and thiophene groups may further enhance these effects by improving bioavailability and target specificity .
Enzyme Inhibition
Compounds similar to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide have shown promise as enzyme inhibitors. For example, certain benzothiazole derivatives are known to inhibit nitric oxide synthase (NOS), which plays a critical role in various physiological processes and disease mechanisms .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that allow for the modification of functional groups to enhance desired properties. The synthetic versatility of benzothiazole derivatives enables researchers to explore various substitutions that can lead to improved efficacy and reduced toxicity .
Material Science
Beyond biological applications, compounds like this compound are being investigated for their photophysical properties. Their unique electronic structures make them suitable candidates for use in organic electronics and photonic devices .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole-sulfonamide hybrids demonstrated enhanced antimicrobial activity compared to traditional antibiotics. The results indicated that modifications in the sulfonamide group significantly affected the Minimum Inhibitory Concentration (MIC) values against common pathogens .
Case Study 2: Anticancer Activity
In vitro studies on benzothiazole derivatives revealed their ability to inhibit proliferation in various cancer cell lines. The introduction of piperidine rings was found to improve the compounds' binding affinity to cancer-specific targets, suggesting a pathway for developing targeted cancer therapies .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound involves coupling a benzothiazole-amine intermediate with a thiophene-sulfonyl-activated piperidine-carboxamide scaffold. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzothiazole and pyridinylmethylamine moieties.
- Sulfonylation : Reaction of the piperidine nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) followed by recrystallization.
Q. Optimization Strategies :
Q. Table 1: Representative Yields from Analogous Syntheses
| Intermediate | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole-carboxamide | Method A | 39 | 98% | |
| Sulfonylated piperidine | Method B | 24 | 99% |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole and pyridinylmethyl groups. For example, aromatic protons in the benzothiazole ring appear as singlets at δ 7.2–7.5 ppm .
- HPLC-MS : Assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 550–600 range).
- IR Spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .
Q. Resolving Spectral Conflicts :
- Repetition under controlled conditions : Re-run NMR with deuterated DMSO to eliminate solvent artifacts.
- Orthogonal methods : Cross-validate mass spectrometry with elemental analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the thiophene-2-sulfonyl group?
Methodological Answer:
- Analog synthesis : Replace the thiophene-sulfonyl group with benzene-sulfonyl or methyl-sulfonyl moieties (see Table 2 ).
- Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) to correlate sulfonyl electronegativity with inhibition potency.
- Computational docking : Use Schrödinger Suite or AutoDock to model sulfonyl interactions in enzyme active sites .
Q. Table 2: Proposed Sulfonyl Analogs for SAR
| Analog | Sulfonyl Group | Synthetic Feasibility | Target Enzyme |
|---|---|---|---|
| 1 | Thiophene-2-sulfonyl | High (via method A) | Kinase X |
| 2 | Benzene-sulfonyl | Moderate | Protease Y |
Q. What computational strategies predict binding affinity, and how are models validated?
Methodological Answer:
- Molecular docking : Use GLIDE or MOE to simulate ligand-enzyme interactions. Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
- Experimental validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for experimental vs. predicted affinities.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How should contradictory in vitro vs. in vivo efficacy data be resolved?
Methodological Answer: Potential Causes :
- Metabolic instability : The thiophene-sulfonyl group may undergo cytochrome P450-mediated oxidation in vivo.
- Poor bioavailability : Low logP values (<3) limit membrane permeability.
Q. Methodological Adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
